chemical structure of N-propyl-4-propylbenzenesulfonamide
chemical structure of N-propyl-4-propylbenzenesulfonamide
Scaffold Analysis & Synthetic Protocols for Medicinal Chemistry Applications
Executive Summary
N-Propyl-4-propylbenzenesulfonamide (Formula:
This guide provides a rigorous technical breakdown of its structural architecture, a self-validating synthetic protocol, and the spectroscopic signatures required for quality assurance in drug development workflows.
Structural Architecture & Physicochemical Profile[1]
Understanding the spatial and electronic distribution of this molecule is prerequisite to its application in drug design. The molecule features a "dumbbell-like" lipophilicity, with two hydrophobic propyl tails flanking a polar sulfonyl core.
Physicochemical Data Table
| Property | Value | Significance in Drug Design |
| Molecular Weight | 241.35 g/mol | Fragment-like; suitable for FBDD (Fragment-Based Drug Discovery). |
| LogP (Predicted) | ~3.3 - 3.5 | High lipophilicity; suggests good membrane permeability but potential solubility issues in aqueous media. |
| H-Bond Donors | 1 (NH) | Critical for directional binding (e.g., to Asp/Glu residues). |
| H-Bond Acceptors | 2 (O=S=O) | Interactions with backbone amides or water networks. |
| Rotatable Bonds | 5 | Moderate flexibility; entropic penalty upon binding is manageable. |
| Topological PSA | ~46 Ų | Well within the blood-brain barrier (BBB) permeation range (<90 Ų). |
Pharmacophore Insight
The para-propyl group on the benzene ring functions as a steric probe, often filling hydrophobic pockets (e.g., the hydrophobic wall in carbonic anhydrase active sites). The N-propyl group modulates the pKa of the sulfonamide nitrogen (typically pKa ~10-11 for secondary sulfonamides), making it neutral at physiological pH, unlike the more acidic primary sulfonamides.
Synthetic Methodology: Mechanistic Causality
Why this protocol?
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Moisture Control: Sulfonyl chlorides are prone to hydrolysis to sulfonic acids. Anhydrous conditions maximize yield.
-
Base Choice: TEA acts as an HCl scavenger. Pyridine can be used, but TEA/DCM allows for easier aqueous workup due to the volatility of DCM and water-solubility of triethylammonium chloride salts.
Reaction Scheme
Detailed Protocol (Self-Validating System)
Reagents:
-
4-Propylbenzenesulfonyl chloride (1.0 equiv)
-
n-Propylamine (1.1 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
DCM (Anhydrous, 10 mL/mmol)
Step-by-Step Workflow:
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Priming: Charge a flame-dried round-bottom flask with 4-propylbenzenesulfonyl chloride and anhydrous DCM under an inert atmosphere (
or Ar). Causality: Prevents hydrolysis of the electrophile. -
Thermal Regulation: Cool the solution to 0°C using an ice bath. Causality: The reaction is exothermic; cooling prevents disulfonylation side products.
-
Nucleophile Addition: Mix n-propylamine and TEA in a separate vial with DCM. Add this mixture dropwise to the sulfonyl chloride solution over 15 minutes.
-
Reaction Monitoring: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.
-
Validation Point: Check TLC (30% EtOAc/Hexane). The starting sulfonyl chloride (high
) should disappear; the product appears at lower but higher than the amine.
-
-
Quench & Workup: Dilute with DCM. Wash sequentially with:
-
1M HCl (Removes unreacted amine and TEA).
-
Sat.
(Removes any hydrolyzed sulfonic acid byproduct). -
Brine (Dries the organic layer).
-
-
Isolation: Dry over
, filter, and concentrate in vacuo.
Process Visualization (Synthesis & Purification)
The following diagram outlines the logical flow of synthesis and the critical decision nodes during purification.
Figure 1: Logical workflow for the synthesis and purification of secondary sulfonamides, highlighting the biphasic wash strategy for impurity removal.
Structural Elucidation & Quality Assurance
To confirm identity, the researcher must distinguish between the two propyl chains. While chemically similar, their electronic environments differ significantly due to the electron-withdrawing nature of the sulfonamide group versus the benzene ring.
Spectroscopic Expectations ( H NMR, 400 MHz, )
| Proton Group | Shift ( | Multiplicity | Integration | Assignment Logic |
| Ar-H (Ortho to SO2) | 7.75 - 7.80 | Doublet (d) | 2H | Deshielded by electron-withdrawing |
| Ar-H (Meta to SO2) | 7.28 - 7.35 | Doublet (d) | 2H | Shielded relative to ortho protons; typical AA'BB' pattern. |
| NH (Sulfonamide) | 4.50 - 5.00 | Broad (t) | 1H | Exchangeable; shift varies with concentration/solvent. |
| N-CH2 | 2.90 - 3.00 | Quartet/Triplet | 2H | Deshielded by adjacent Nitrogen. |
| Ar-CH2 | 2.60 - 2.70 | Triplet (t) | 2H | Benzylic position; moderately deshielded. |
| Ar-CH2-CH2- | 1.60 - 1.70 | Multiplet (m) | 2H | Alkyl chain middle; split by neighbors. |
| N-CH2-CH2- | 1.45 - 1.55 | Multiplet (m) | 2H | Slightly more shielded than benzylic neighbor. |
| Terminal CH3 (Both) | 0.85 - 0.95 | Overlapping (t) | 6H | Terminal methyls often overlap; integration confirms presence of both chains. |
Mass Spectrometry (ESI-MS)
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Expected [M+H]+: 242.15 m/z.
-
Expected [M+Na]+: 264.14 m/z.
-
Fragmentation: Loss of the propyl amine fragment or cleavage at the S-N bond is common in MS/MS modes.
Biological Context & SAR Implications[2][3][4]
Why synthesize this specific congener? In the context of drug development, N-propyl-4-propylbenzenesulfonamide acts as a specific probe for:
-
Hydrophobic Pocket Sizing: By comparing the activity of the N-propyl variant against N-methyl or N-butyl analogs, researchers map the depth of the hydrophobic pocket in target enzymes (e.g., Carbonic Anhydrase isoforms or COX-2 active sites) [1].
-
Permeability Studies: This molecule serves as a standard for "moderate lipophilicity" in PAMPA (Parallel Artificial Membrane Permeability Assay) assays. Its LogP (~3.[1][2]4) places it in the ideal range for passive diffusion, making it a control compound for validating permeability models [2].
-
Metabolic Stability: The terminal methyl groups on the propyl chains are sites for CYP450-mediated
-oxidation. This compound is often used to test the metabolic liability of alkyl chains in lead optimization.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
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Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
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Bahrami, K., et al. (2009).[3] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.[3] Journal of Organic Chemistry, 74(24), 9287–9291.
